molecular formula C3H7O4P B3061102 [(Oxiran-2-yl)methyl]phosphonic acid CAS No. 50577-86-1

[(Oxiran-2-yl)methyl]phosphonic acid

Cat. No.: B3061102
CAS No.: 50577-86-1
M. Wt: 138.06 g/mol
InChI Key: CYACGDOQOAHSLC-UHFFFAOYSA-N
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Description

[(Oxiran-2-yl)methyl]phosphonic acid is a chemical compound with the molecular formula C3H7O4P and a molecular weight of 138.06 g/mol. It is characterized by the presence of an epoxide ring and a phosphonic acid group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Oxiran-2-yl)methyl]phosphonic acid typically involves the reaction of diethyl phosphite with an epoxide, such as ethylene oxide or propylene oxide. The epoxide ring opens during the reaction, leading to the formation of the desired compound. This synthetic route is commonly employed in both laboratory and industrial settings.

Industrial Production Methods

In industrial production, the synthesis of this compound follows similar principles as in laboratory settings, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

[(Oxiran-2-yl)methyl]phosphonic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The epoxide ring and phosphonic acid group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonic acids.

Scientific Research Applications

[(Oxiran-2-yl)methyl]phosphonic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as an inhibitor of specific enzymes.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(Oxiran-2-yl)methyl]phosphonic acid involves its interaction with specific molecular targets and pathways. The epoxide ring and phosphonic acid group play crucial roles in its reactivity and interactions with other molecules. For example, the compound can inhibit certain enzymes by binding to their active sites and blocking their activity.

Comparison with Similar Compounds

Similar Compounds

[(Oxiran-2-yl)methyl]phosphonic acid can be compared with other similar compounds, such as:

  • Thiophen-2-ylmethylphosphonic acid
  • 1H-benzimidazol-2-ylmethylphosphonic acid
  • Oxiran-2-ylmethanol, phosphorous acid
  • Oxiran-2-ylmethanol, sulfuric acid
  • Oxiran-2-ylmethanol, phenylcarbamic acid

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of an epoxide ring and a phosphonic acid group.

Properties

IUPAC Name

oxiran-2-ylmethylphosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O4P/c4-8(5,6)2-3-1-7-3/h3H,1-2H2,(H2,4,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYACGDOQOAHSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CP(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20612487
Record name [(Oxiran-2-yl)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50577-86-1
Record name [(Oxiran-2-yl)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20612487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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